5,6,7,8-Tetrahydroquinolin-5-amine
CAS No.: 71569-15-8
Cat. No.: VC2403707
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71569-15-8 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 5,6,7,8-tetrahydroquinolin-5-amine |
Standard InChI | InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 |
Standard InChI Key | ZMAFTVCNAYZLGF-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)N=CC=C2)N |
Canonical SMILES | C1CC(C2=C(C1)N=CC=C2)N |
Introduction
Chemical Structure and Properties
5,6,7,8-Tetrahydroquinolin-5-amine (CAS No. 71569-15-8) is a heterocyclic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of approximately 148.21 g/mol . This compound features a bicyclic structure consisting of a fused pyridine ring and a partially saturated cyclohexane ring with an amine substituent at the 5-position.
Structural Information
The structural identifiers of 5,6,7,8-Tetrahydroquinolin-5-amine include:
Physical and Chemical Properties
The physical and chemical properties of 5,6,7,8-Tetrahydroquinolin-5-amine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydroquinolin-5-amine
Spectroscopic Properties
Mass spectrometry data indicates various adduct formations of 5,6,7,8-Tetrahydroquinolin-5-amine with predicted collision cross-section values as shown in Table 2 .
Table 2: Predicted Collision Cross Section for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 149.10733 | 129.8 |
[M+Na]+ | 171.08927 | 142.6 |
[M+NH4]+ | 166.13387 | 139.9 |
[M+K]+ | 187.06321 | 135.4 |
[M-H]- | 147.09277 | 133.4 |
[M+Na-2H]- | 169.07472 | 137.0 |
[M]+ | 148.09950 | 132.6 |
[M]- | 148.10060 | 132.6 |
Synthesis Methods
Synthesis via Tetrahydroquinoline Intermediate
One potential synthetic route involves first synthesizing the tetrahydroquinoline backbone followed by functionalization. A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline using quinoline as the starting material :
-
Catalytic hydrogenation of quinoline using a palladium catalyst at 20-110°C to form 1,2,3,4-tetrahydroquinoline
-
Isomerization reaction at 140-300°C to convert 1,2,3,4-tetrahydroquinoline to 5,6,7,8-tetrahydroquinoline
-
Introduction of the amine group at the 5-position through appropriate functional group transformations
The reaction sequence can be represented as:
Quinoline → 1,2,3,4-tetrahydroquinoline → 5,6,7,8-tetrahydroquinoline → 5,6,7,8-Tetrahydroquinolin-5-amine
Derivative Forms and Related Compounds
5,6,7,8-Tetrahydroquinolin-5-amine exists in various forms, including salt forms and stereoisomers, which are significant for pharmaceutical applications.
Salt Forms
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride (CAS No. 1187930-23-9) is a salt form with enhanced water solubility, making it potentially more suitable for biological testing and pharmaceutical formulations .
Stereoisomers
The compound contains a stereogenic center at the 5-position, resulting in two possible enantiomers:
-
(R)-5,6,7,8-Tetrahydroquinolin-5-amine
-
(S)-5,6,7,8-Tetrahydroquinolin-5-amine
Research on related tetrahydroquinoline compounds has demonstrated that stereochemistry can significantly impact biological activity, with some enantiomers showing markedly different potencies .
Structural Analogs
Several structural analogs of 5,6,7,8-Tetrahydroquinolin-5-amine have been reported in the literature, as summarized in Table 3.
Table 3: Structural Analogs of 5,6,7,8-Tetrahydroquinolin-5-amine
Biological Activities
Effects on Cell Cycle Regulation
Tetrahydroquinoline derivatives have been observed to affect cell cycle phases, with some compounds inducing a concentration-dependent increase in G0/G1 phase accompanied by a concurrent decrease in S and G2/M phases . This suggests potential mechanisms involving cell cycle arrest, which is a common feature of anticancer agents.
Mitochondrial Membrane Depolarization and ROS Production
A significant mechanism of action for tetrahydroquinoline derivatives involves their ability to induce mitochondrial membrane depolarization and stimulate reactive oxygen species (ROS) production in cancer cells. In studies with A2780 ovarian carcinoma cells, treatment with a tetrahydroquinoline derivative at 25 μM concentration resulted in approximately 20% mitochondrial depolarization after 120 minutes, increasing to about 30% at 50 μM concentration . This suggests a dose-dependent relationship between these compounds and mitochondrial dysfunction, potentially leading to apoptosis.
Structure-Activity Relationships
Effect of Stereochemistry on Biological Activity
Research on tetrahydroquinoline derivatives has revealed that stereochemistry plays a crucial role in determining biological activity. For instance, in studies of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, the (R)-enantiomer showed significantly higher antiproliferative effects compared to its (S)-counterpart . This highlights the importance of stereochemical configuration in the development of tetrahydroquinoline-based therapeutic agents.
Impact of Structural Modifications
Research Applications
Medicinal Chemistry Applications
5,6,7,8-Tetrahydroquinolin-5-amine serves as a valuable scaffold for medicinal chemistry research, particularly in the development of anticancer agents. Its structural features allow for various modifications to optimize biological activity, pharmacokinetic properties, and target specificity.
Pharmacokinetic Properties
Limited data suggests that tetrahydroquinoline derivatives may exhibit favorable pharmacokinetic properties, including high gastrointestinal absorption. This makes the tetrahydroquinoline scaffold, including 5,6,7,8-Tetrahydroquinolin-5-amine, potentially suitable for the development of orally bioavailable therapeutic agents.
Building Block in Chemical Synthesis
As a heterocyclic compound with multiple functional groups, 5,6,7,8-Tetrahydroquinolin-5-amine can serve as a building block in the synthesis of more complex molecules with diverse applications in pharmaceutical research and development.
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the relationship between structural modifications of the tetrahydroquinoline scaffold and biological activity is warranted. Systematic studies examining the effects of various substituents, stereochemical configurations, and ring systems could lead to the development of more potent and selective compounds.
Mechanism of Action Elucidation
Detailed studies to elucidate the precise mechanisms by which 5,6,7,8-Tetrahydroquinolin-5-amine and related compounds exert their biological effects would provide valuable insights for drug development. Particular focus on cellular pathways involved in cell cycle regulation, mitochondrial function, and ROS production could yield important information.
Development of Novel Derivatives
The synthesis and evaluation of novel derivatives of 5,6,7,8-Tetrahydroquinolin-5-amine with enhanced biological activities and improved pharmaceutical properties represent a promising area for future research. This could include the development of compounds with greater selectivity for specific cancer types or improved pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume